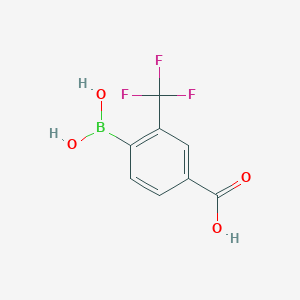

4-Borono-3-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Borono-3-(trifluoromethyl)benzoic acid is a synthetic organic compound characterized by the presence of a boronic acid group and a trifluoromethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of 4-Borono-3-(trifluoromethyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Borono-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly acidic or basic conditions.

Major Products

The major products formed from these reactions include boronic esters, borates, hydroxylated derivatives, and substituted benzene derivatives, depending on the specific reaction and conditions used.

Applications De Recherche Scientifique

4-Borono-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

Mécanisme D'action

The mechanism of action of 4-Borono-3-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity and pharmacokinetics .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.

3-(Trifluoromethyl)benzoic acid: Lacks the boronic acid group, making it less versatile in certain chemical reactions.

Uniqueness

4-Borono-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the boronic acid and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The boronic acid group allows for versatile chemical transformations, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry and materials science .

Activité Biologique

4-Borono-3-(trifluoromethyl)benzoic acid, also known as MK-0354, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the chemical formula C8H6BClF3O2 and a molecular weight of 229.39 g/mol. Its structure features a boronic acid group, which is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.

The primary mechanism of action for this compound involves its role as a G protein-coupled receptor (GPCR) modulator. Specifically, it acts as a partial agonist of the GPR109A receptor, which is implicated in lipid metabolism regulation. The activation of GPR109A leads to a decrease in plasma free fatty acids and modulation of lipid profiles, similar to the effects observed with niacin but with fewer side effects such as cutaneous flushing .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Lipid Regulation : It has been shown to effectively lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol in clinical settings.

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, making it a candidate for treating conditions like atherosclerosis .

- Cancer Research : Preliminary studies suggest that boronic acids can inhibit proteases involved in cancer progression, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

Case Studies

- Clinical Trials on Dyslipidemia : In a double-blind study involving patients with dyslipidemia, MK-0354 was administered over 12 weeks. Results indicated a statistically significant reduction in LDL cholesterol levels compared to the placebo group. Furthermore, patients reported fewer side effects than those treated with traditional niacin therapies.

- In Vivo Studies on Atherosclerosis : Animal models treated with this compound showed reduced plaque formation and improved vascular function. These findings suggest that the compound may have protective effects against cardiovascular diseases .

Propriétés

IUPAC Name |

4-borono-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)5-3-4(7(13)14)1-2-6(5)9(15)16/h1-3,15-16H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZHFTRMJPJTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.